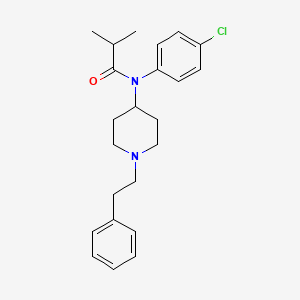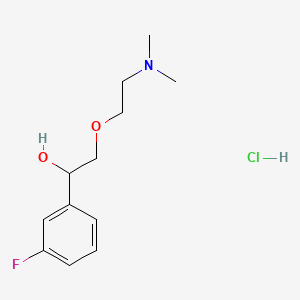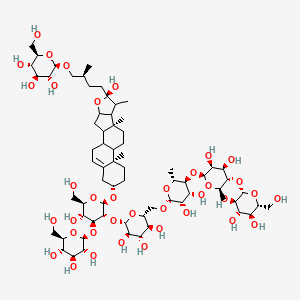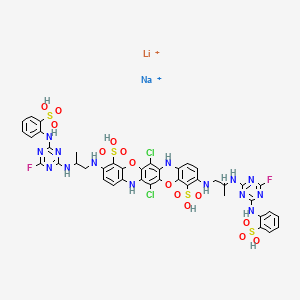
6,13-Dichloro-3,10-bis-(2-(4-fluoro-6-(2-sulfo-phenylamino)-1,3,5-triazin-2-ylamino)-propylamino)-benzo(5,6)(1,4)oxazino(2,3-.b.)phenoxazine-4,11-disulphonic acid, lithium, sodium salt.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the European Community number 418-000-8 is known as Henkel Loctite EDAG 418SS E&C. This compound is a conductive screen printable ink that consists of finely divided silver particles in a thermoplastic resin. It is designed for use in the production of low voltage circuitry on flexible substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Henkel Loctite EDAG 418SS E&C is prepared by dispersing finely divided silver particles in a thermoplastic resin. The preparation involves mixing the silver particles with the resin under controlled conditions to ensure uniform distribution and optimal conductivity.
Industrial Production Methods: The industrial production of Henkel Loctite EDAG 418SS E&C involves the following steps:
Mixing: Silver particles are mixed with the thermoplastic resin.
Dispersion: The mixture is subjected to high shear mixing to achieve a uniform dispersion of silver particles.
Screen Printing: The resulting ink is applied to flexible substrates using screen printing techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Henkel Loctite EDAG 418SS E&C primarily undergoes physical rather than chemical reactions due to its nature as a conductive ink. it can participate in the following reactions:
Oxidation: The silver particles can undergo oxidation when exposed to air, forming silver oxide.
Reduction: Silver oxide can be reduced back to metallic silver under reducing conditions.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: Use of reducing agents such as hydrogen gas or hydrazine.
Major Products Formed:
Oxidation: Silver oxide (Ag₂O).
Reduction: Metallic silver (Ag).
Wissenschaftliche Forschungsanwendungen
Henkel Loctite EDAG 418SS E&C has a wide range of scientific research applications, including:
Chemistry: Used in the development of conductive materials and circuits.
Biology: Employed in biosensors and diagnostic devices.
Medicine: Utilized in medical devices that require conductive pathways.
Wirkmechanismus
The primary mechanism by which Henkel Loctite EDAG 418SS E&C exerts its effects is through the conductivity of the silver particles. The silver particles provide a conductive pathway when dispersed in the thermoplastic resin, allowing for the efficient transmission of electrical signals. The molecular targets and pathways involved include the conductive pathways formed by the silver particles within the resin matrix .
Vergleich Mit ähnlichen Verbindungen
Henkel Loctite EDAG 418SS: Another conductive ink with similar properties.
Henkel Loctite EDAG 418: A variant with different curing conditions and applications.
Comparison: Henkel Loctite EDAG 418SS E&C is unique due to its specific formulation of finely divided silver particles in a thermoplastic resin, which provides excellent conductivity and flexibility. Compared to other similar compounds, it offers superior performance in low voltage circuitry applications and has a broader range of industrial uses .
Eigenschaften
CAS-Nummer |
163062-28-0 |
|---|---|
Molekularformel |
C42H36Cl2F2LiN14NaO14S4+2 |
Molekulargewicht |
1227.9 g/mol |
IUPAC-Name |
lithium;sodium;6,13-dichloro-3,10-bis[2-[[4-fluoro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]propylamino]-7,14-dihydro-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid |
InChI |
InChI=1S/C42H36Cl2F2N14O14S4.Li.Na/c1-17(49-39-55-37(45)57-41(59-39)53-19-7-3-5-9-25(19)75(61,62)63)15-47-23-13-11-21-31(35(23)77(67,68)69)73-33-27(43)30-34(28(44)29(33)51-21)74-32-22(52-30)12-14-24(36(32)78(70,71)72)48-16-18(2)50-40-56-38(46)58-42(60-40)54-20-8-4-6-10-26(20)76(64,65)66;;/h3-14,17-18,47-48,51-52H,15-16H2,1-2H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,49,53,55,57,59)(H2,50,54,56,58,60);;/q;2*+1 |
InChI-Schlüssel |
RWNDOYHQBKLAKO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(CNC1=C(C2=C(C=C1)NC3=C(O2)C(=C4C(=C3Cl)OC5=C(N4)C=CC(=C5S(=O)(=O)O)NCC(C)NC6=NC(=NC(=N6)NC7=CC=CC=C7S(=O)(=O)O)F)Cl)S(=O)(=O)O)NC8=NC(=NC(=N8)NC9=CC=CC=C9S(=O)(=O)O)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


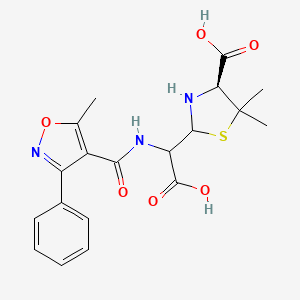

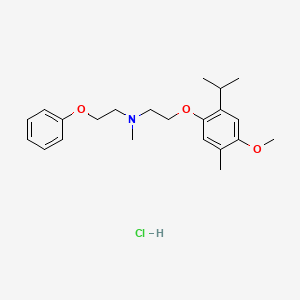
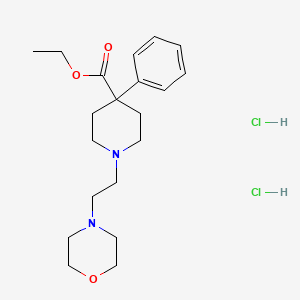
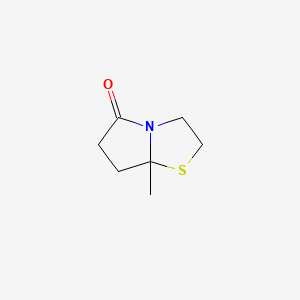


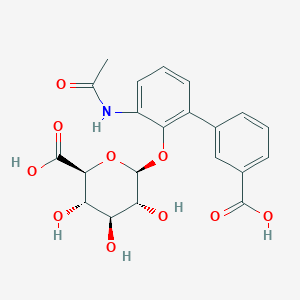
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
